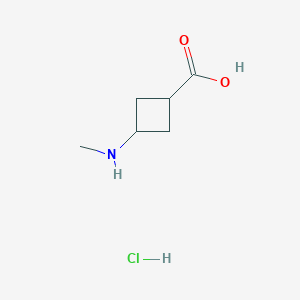
Benzoic acid, 3-(pentyloxy)-
Vue d'ensemble
Description
“Benzoic acid, 3-(pentyloxy)-” is an organic compound . It is a derivative of benzoic acid, which is an aromatic carboxylic acid . The term ‘benzoate’ refers to the esters and salts of benzoic acid .
Molecular Structure Analysis
The molecular structure of “Benzoic acid, 3-(pentyloxy)-” consists of a benzene ring attached to a carboxyl group (COOH), with a pentyloxy group (C5H11O) attached to the third carbon of the benzene ring .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity Benzoic acid derivatives exhibit a range of biological properties including antimicrobial, antimutagenic, and antioxidant activities. A study on the synthesis of novel ester/hybrid derivatives of 3-Hydroxy benzoic acid demonstrated potential antibacterial activity, suggesting their utility in developing new drug candidates with potent chemotherapeutic properties (Satpute, Gangan, & Shastri, 2018).
Biosynthesis of Natural Products 3-Amino-5-hydroxy benzoic acid (3,5-AHBA) is a precursor for a large group of natural products with various biological activities. Research covering the biosynthesis of AHBA-derived natural products from molecular genetics, chemical, and biochemical perspectives underscores the significance of benzoic acid derivatives in the natural product synthesis domain (Kang, Shen, & Bai, 2012).
C–H Functionalization in Organic Synthesis Selective C–H bond functionalization of benzoic acids presents a synthetically useful tool for organic synthesis. A general protocol for meta-C–H olefination of benzoic acid derivatives using a nitrile-based sulfonamide template has been developed, highlighting the role of benzoic acid derivatives in facilitating complex organic transformations (Li et al., 2016).
Natural Occurrence and Food Additive Use Benzoic acid and its derivatives are naturally occurring compounds in foods and used as additives. They serve as antibacterial and antifungal preservatives, as well as flavoring agents in food, cosmetic, hygiene, and pharmaceutical products. This review discusses their widespread occurrence, uses, human exposure, metabolism, and the controversy surrounding their effects (del Olmo, Calzada, & Nuñez, 2017).
Biosynthesis Pathways The biosynthesis of benzoic acid in plants and bacteria involves pathways that mirror fatty acid β-oxidation, demonstrating its foundational role in the biosynthesis of various natural products. This knowledge is crucial for understanding the metabolic pathways in eukaryotic and prokaryotic organisms (Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001).
Mécanisme D'action
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors within the body, influencing their function .
Mode of Action
It is likely that it interacts with its targets in a similar manner to other benzoic acid derivatives, potentially acting as an inhibitor or activator .
Biochemical Pathways
For instance, benzoic acid is involved in the shikimate pathway for the biosynthesis of phenolic acids .
Pharmacokinetics
They are metabolized primarily in the liver and excreted via the kidneys .
Result of Action
It is known that benzoic acid derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(n-Pentyloxy)benzoic acid. For instance, pH levels can influence the growth kinetics of yeasts in the presence of benzoate, a related compound . Additionally, the presence of other compounds in the environment can potentially influence the action of 3-(n-Pentyloxy)benzoic acid .
Propriétés
IUPAC Name |
3-pentoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-8-15-11-7-5-6-10(9-11)12(13)14/h5-7,9H,2-4,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZYUWQXSZTNSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2998594.png)

![Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2998597.png)

![Diethyl 5-[2-[[4-benzyl-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2998600.png)



![1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2998607.png)
![2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenyl-propanoic Acid](/img/no-structure.png)

